molecular formula C21H19ClN4O2S B11654861 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11654861
M. Wt: 426.9 g/mol
InChI Key: UGXFQQDAVRVUCF-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a pyrazolone core, and a chlorinated phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core. The final step involves the introduction of the chlorinated phenyl group through a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its complex structure, which combines a benzothiazole ring, a pyrazolone core, and a chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H19ClN4O2S/c1-3-6-15-19(12(2)23-16-11-13(22)9-10-17(16)27)20(28)26(25-15)21-24-14-7-4-5-8-18(14)29-21/h4-5,7-11,25,27H,3,6H2,1-2H3

InChI Key

UGXFQQDAVRVUCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C=CC(=C4)Cl)O)C

Origin of Product

United States

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